molecular formula C18H22O3 B1214380 Furamethrin CAS No. 23031-38-1

Furamethrin

Cat. No.: B1214380
CAS No.: 23031-38-1
M. Wt: 286.4 g/mol
InChI Key: FSYXMFXBRJFYBS-UHFFFAOYSA-N
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Description

Furamethrin is a synthetic pyrethroid insecticide known for its high efficacy and low toxicity to mammals. It was developed in the 1960s and has since been used extensively in various applications, particularly in household insecticides and agricultural pest control .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furamethrin is synthesized through the reaction of 5-propargyl-2-furylmethyl alcohol with chrysanthemic acid. The reaction typically involves the use of a base such as potassium hydroxide to facilitate the formation of the ester bond. The reaction conditions include maintaining a temperature of around 60-70°C and using solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Furamethrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Furamethrin has a wide range of scientific research applications:

Mechanism of Action

Furamethrin acts on the nervous system of insects by disrupting the sodium channel current in nerve cells. This disruption leads to delayed repolarization and paralysis of the pests. The molecular targets include the sodium channels in the nerve cell membranes, which are crucial for the transmission of nerve impulses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furamethrin is unique due to its high volatility and low toxicity to mammals, making it suitable for use in electric vaporizing insecticides. Its furan ring structure also distinguishes it from other pyrethroids, contributing to its specific chemical properties and applications .

Properties

IUPAC Name

(5-prop-2-ynylfuran-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-6-7-13-8-9-14(21-13)11-20-17(19)16-15(10-12(2)3)18(16,4)5/h1,8-10,15-16H,7,11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYXMFXBRJFYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058028
Record name Furamethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23031-38-1
Record name Furamethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23031-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furamethrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furamethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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